molecular formula C16H21N3O2S B15130890 Tert-butyl 4-(1,3-benzothiazol-2-yl)piperazine-1-carboxylate CAS No. 684217-29-6

Tert-butyl 4-(1,3-benzothiazol-2-yl)piperazine-1-carboxylate

Cat. No.: B15130890
CAS No.: 684217-29-6
M. Wt: 319.4 g/mol
InChI Key: KVDXCOOWUVQJDE-UHFFFAOYSA-N
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Description

Tert-butyl 4-(1,3-benzothiazol-2-yl)piperazine-1-carboxylate is a piperazine-derived compound featuring a benzothiazole substituent. Piperazine scaffolds are widely utilized in medicinal chemistry due to their versatility in drug design, often serving as intermediates for kinase inhibitors, antimicrobial agents, and CNS-targeting molecules. The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines, enhancing solubility and stability during synthesis. The benzothiazole moiety is notable for its electron-deficient aromatic system, which can influence molecular interactions and pharmacokinetic properties.

Properties

CAS No.

684217-29-6

Molecular Formula

C16H21N3O2S

Molecular Weight

319.4 g/mol

IUPAC Name

tert-butyl 4-(1,3-benzothiazol-2-yl)piperazine-1-carboxylate

InChI

InChI=1S/C16H21N3O2S/c1-16(2,3)21-15(20)19-10-8-18(9-11-19)14-17-12-6-4-5-7-13(12)22-14/h4-7H,8-11H2,1-3H3

InChI Key

KVDXCOOWUVQJDE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3S2

Origin of Product

United States

Preparation Methods

The synthesis of 1-Piperazinecarboxylicacid, 4-(2-benzothiazolyl)-, 1,1-dimethylethyl ester typically involves the reaction of piperazine derivatives with benzothiazole compounds under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .

Chemical Reactions Analysis

1-Piperazinecarboxylicacid, 4-(2-benzothiazolyl)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

Scientific Research Applications

1-Piperazinecarboxylicacid, 4-(2-benzothiazolyl)-, 1,1-dimethylethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Piperazinecarboxylicacid, 4-(2-benzothiazolyl)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating cellular processes .

Comparison with Similar Compounds

Substituent-Dependent Stability

  • Fluorophenyl and Oxazolidinone Derivatives (Compounds 1a and 1b): Stability in simulated gastric fluid (SGF) was compromised for compounds with fluorophenyl and oxazolidinone groups due to hydrolytic degradation . Implication: The benzothiazole group in the target compound may offer greater metabolic stability compared to these derivatives, as benzothiazoles are less prone to hydrolysis under acidic conditions.

Comparative Data Table

Compound Name (Substituent) Molecular Formula Stability in SGF Key Applications Synthesis Method Evidence ID
Target: Benzothiazole C₁₆H₂₀N₃O₂S Not reported Potential kinase inhibitors Likely cross-coupling N/A
Fluorophenyl/Oxazolidinone (1a/1b) C₂₃H₂₈FN₅O₅ (1a) Unstable Degradation studies Multi-step functionalization
Imidazo[2,1-b][1,3]thiazole C₂₀H₂₄N₄O₂S Not reported Antimicrobial agents Nucleophilic substitution
Thiadiazole/Thiazole (C11/C23) C₁₅H₂₀N₄O₂S (C11) Not reported Drug discovery intermediates Suzuki-Miyaura coupling
Trifluoromethylphenyl C₁₇H₂₁F₃N₂O₃ Not reported High-purity intermediates Aldehyde incorporation

Key Findings and Implications

  • Stability : The benzothiazole group likely enhances metabolic stability compared to hydrolytically labile fluorophenyl derivatives .
  • Synthetic Flexibility : Cross-coupling and amidation methods used for analogues suggest viable routes for the target compound’s synthesis .
  • Bioactivity : Benzothiazole’s aromaticity may improve binding to biological targets, analogous to imidazothiazole and pyridinyl derivatives .
  • Safety Considerations : While direct data is lacking, structural parallels indicate the need for rigorous toxicity profiling .

Biological Activity

Tert-butyl 4-(1,3-benzothiazol-2-yl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the synthesis, biological properties, and research findings associated with this compound.

Chemical Structure and Synthesis

The compound features a unique structure that includes a tert-butyl group, a piperazine ring, and a benzothiazole moiety. Its molecular formula is C₁₈H₂₄N₂O₃S, with a molecular weight of approximately 319.4 g/mol. The synthesis typically involves the reaction between piperazine derivatives and benzothiazole compounds, often utilizing solvents like dichloromethane or ethanol in the presence of catalysts such as triethylamine to optimize yield and purity through recrystallization or chromatography.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity . Preliminary studies have shown its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The mechanism of action appears to involve the inhibition of specific enzymes or receptors that are critical for bacterial survival .

Anticancer Properties

The compound has also been evaluated for its anticancer properties . In vitro studies demonstrate its ability to inhibit the proliferation of several cancer cell lines, including human colon adenocarcinoma (HT-29) and non-small-cell lung carcinoma (A549). The cytotoxicity was assessed using the Sulforhodamine B (SRB) assay, revealing significant dose-dependent effects on cancer cell viability .

Case Studies

  • Cytotoxicity Assessment :
    • A study reported that this compound had an IC50 value of approximately 5.47 μg/mL against HT-29 cells, indicating potent cytotoxic activity compared to control agents .
  • Structure-Activity Relationship (SAR) :
    • Investigations into SAR revealed that modifications in substituents on the benzothiazole moiety significantly influenced biological activity. For instance, the introduction of electron-withdrawing groups enhanced anticancer efficacy .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique attributes of this compound:

Compound NameStructural FeaturesUnique Attributes
4-Benzothiazole-2-yl-piperazine-1-carboxylic acid tert-butyl esterContains a benzothiazole moietyMay exhibit different reactivity due to structural variations
1-Piperazinecarboxylic acid, 4-(5-bromo-2-benzothiazolyl)-, 1,1-dimethylethyl esterSimilar piperazine structureBromine substitution may affect biological activity
Tert-butyl 4-(4-formylphenyl)piperazine-1-carboxylateFeatures a formyl group instead of benzothiazoleDifferent reactivity patterns due to functional group differences

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Tert-butyl 4-(1,3-benzothiazol-2-yl)piperazine-1-carboxylate?

  • Methodology : The compound is synthesized via multi-step protocols, often starting with the formation of the piperazine ring followed by coupling with benzothiazole derivatives. A common approach involves Suzuki-Miyaura cross-coupling reactions between tert-butyl piperazine-1-carboxylate boronic esters and halogenated benzothiazoles. For example, palladium catalysts (e.g., Pd(PPh₃)₄) and bases like Na₂CO₃ in toluene/ethanol mixtures yield intermediates with ~60% efficiency . Subsequent Boc deprotection under acidic conditions (e.g., HCl/dioxane) produces the free piperazine-benzothiazole scaffold .
  • Key Considerations : Reaction temperature (90–110°C), solvent selection (dioxane, acetonitrile), and purification methods (silica gel chromatography) significantly impact yield and purity.

Q. How is the structural integrity of the compound validated post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and functional group integrity. Peaks for tert-butyl (δ ~1.48 ppm) and benzothiazole (δ ~8.2–9.2 ppm) are diagnostic .
  • LCMS : Used to verify molecular weight (e.g., m/z 347.1 [M+H]⁺) and monitor reaction progress .
  • X-ray Crystallography : Resolves crystal packing and conformational preferences, critical for structure-activity relationship (SAR) studies .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Biological Targets : The benzothiazole moiety interacts with enzymes (e.g., kinases) and receptors (e.g., GPCRs), while the piperazine ring enhances solubility and bioavailability. Studies highlight its role as a precursor for antibiotics (via bacterial membrane disruption) and neuropharmacological agents (anxiolytic/antidepressant potential) .
  • In Vitro Models : Antimicrobial assays (e.g., MIC against S. aureus) and neuronal cell viability tests are standard .

Advanced Research Questions

Q. How do reaction conditions influence competing pathways in cross-coupling steps?

  • Data Contradictions : Yields vary between 42–94% depending on catalyst (Pd vs. XPhos), solvent polarity, and boronic ester substitution. For instance, Pd(PPh₃)₄ in toluene/ethanol gives 60% yield for thiazole coupling , while XPhos in acetonitrile achieves 42% for thiadiazole derivatives .
  • Mitigation Strategies : Optimize ligand-catalyst pairs (e.g., XPhos/Pd for sterically hindered substrates) and use microwave-assisted synthesis to reduce side reactions .

Q. What molecular interactions drive the compound’s biological activity?

  • Mechanistic Insights :

  • Hydrogen Bonding : The benzothiazole N and S atoms form H-bonds with bacterial DNA gyrase .
  • π-π Stacking : Aromatic interactions with neurotransmitter transporters (e.g., serotonin reuptake proteins) underpin neuropharmacological effects .
    • SAR Studies : Modifying the tert-butyl group to bulkier substituents (e.g., cyclopentyl) enhances target affinity but reduces solubility .

Q. How can analytical discrepancies in purity assessments be resolved?

  • Case Study : LCMS and NMR may show conflicting purity due to residual solvents or tautomerism. For example, tert-butyl rotamers in NMR split peaks, mimicking impurities. Solutions include:

  • HPLC-PDA : Quantifies UV-active impurities at 254 nm .
  • DSC/TGA : Detects polymorphic forms or hydrate contamination .

Key Methodological Recommendations

  • Synthesis : Prioritize Pd/XPhos systems for halogenated heterocycles to improve regioselectivity .
  • Characterization : Combine NMR, LCMS, and X-ray crystallography to address conformational ambiguities .
  • Biological Testing : Use orthogonal assays (e.g., MIC + cytotoxicity) to distinguish specific vs. off-target effects .

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